Cas no 79606-46-5 (N-Diisopropyl 4-bromobenzamide)

N-Diisopropyl 4-bromobenzamide structure
79606-46-5 structure
商品名:N-Diisopropyl 4-bromobenzamide
CAS番号:79606-46-5
MF:C13H18BrNO
メガワット:284.192122936249
MDL:MFCD00591594
CID:555471
PubChem ID:3616988

N-Diisopropyl 4-bromobenzamide 化学的及び物理的性質

名前と識別子

    • 4-Bromo-N,N-diisopropylbenzamide
    • 4-bromo-N,N-di(propan-2-yl)benzamide
    • Benzamide, 4-bromo-N,N-bis(1-methylethyl)-
    • N-Diisopropyl 4-bromobenzamide
    • 4-bromo-N-diisopropylbenzamide
    • N,N-diisopropyl-4-bromobenzamide
    • p-bromo-N,N-diisopropylbenzamide
    • SCHEMBL2462624
    • AKOS003238391
    • AB01325950-02
    • 79606-46-5
    • A864837
    • DTXSID90394344
    • SY317062
    • D82554
    • MFCD00591594
    • FT-0759431
    • CS-0154208
    • ZRHGXOKPARSBQA-UHFFFAOYSA-N
    • NCGC00332125-01
    • BS-18156
    • 4-Bromo-N,N-bis(1-methylethyl)benzamide (ACI)
    • STK225169
    • DA-02710
    • MDL: MFCD00591594
    • インチ: 1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3
    • InChIKey: ZRHGXOKPARSBQA-UHFFFAOYSA-N
    • ほほえんだ: O=C(N(C(C)C)C(C)C)C1C=CC(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 283.05700
  • どういたいしつりょう: 283.057
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 20.3A^2

じっけんとくせい

  • 密度みつど: 1.248
  • ゆうかいてん: NA
  • ふってん: 362.8°C at 760 mmHg
  • フラッシュポイント: 173.2°C
  • 屈折率: 1.533
  • PSA: 20.31000
  • LogP: 3.70810

N-Diisopropyl 4-bromobenzamide セキュリティ情報

N-Diisopropyl 4-bromobenzamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Diisopropyl 4-bromobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224848-25g
4-Bromo-N,N-diisopropylbenzamide
79606-46-5 98%
25g
¥4082.00 2024-07-28
Alichem
A019143750-25g
4-Bromo-N,N-diisopropylbenzamide
79606-46-5 95%
25g
$540.54 2023-09-01
TRC
D493513-250mg
N-Diisopropyl 4-bromobenzamide
79606-46-5
250mg
$75.00 2023-05-18
TRC
D493513-1g
N-Diisopropyl 4-bromobenzamide
79606-46-5
1g
$98.00 2023-05-18
Apollo Scientific
OR11619-5g
4-Bromo-N,N-diisopropylbenzamide
79606-46-5
5g
£288.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EU996-200mg
N-Diisopropyl 4-bromobenzamide
79606-46-5 98%
200mg
122.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B928340-1g
4-Bromo-N,N-diisopropylbenzamide
79606-46-5 98%
1g
¥275.40 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-261842A-5g
4-Bromo-N,N-diisopropylbenzamide,
79606-46-5
5g
¥2805.00 2023-09-05
abcr
AB237185-5g
4-Bromo-N,N-diisopropylbenzamide; .
79606-46-5
5g
€348.00 2024-04-16
Aaron
AR005JYH-1g
4-Bromo-N,N-diisopropylbenzamide
79606-46-5 98%
1g
$49.00 2025-01-23

N-Diisopropyl 4-bromobenzamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  2 h, rt
リファレンス
Toward a Protecting-Group-Free Halogen-Metal Exchange Reaction: Practical, Chemoselective Metalation of Functionalized Aromatic Halides Using Dianion-type Zincate, tBu4ZnLi2
Uchiyama, Masanobu; Furuyama, Taniyuki; Kobayashi, Minoru; Matsumoto, Yotaro; Tanaka, Kentaro, Journal of the American Chemical Society, 2006, 128(26), 8404-8405

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Facile Synthesis of Isoindolinones via Radical-Mediated Intramolecular Coupling of Two C-H Bonds
Han, Shuxiong; He, Shuo; Huang, Zhibin; Zhao, Yingsheng; Chen, Gong, Synlett, 2023, 34(12), 1457-1461

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  18 h, rt
リファレンス
An Efficient Method for the Preparation of Styrene Derivatives via Rh(III)-Catalyzed Direct C-H Vinylation
Otley, Kate D.; Ellman, Jonathan A., Organic Letters, 2015, 17(5), 1332-1335

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Sodium bicarbonate Catalysts: Palladium Solvents: tert-Butyl methyl ether ;  18 h, 80 bar, 45 °C
リファレンス
Palladium-Catalyzed Aminocarbonylation of N-Chloroamines with Boronic Acids
Li, Wanfang; Wu, Xiao-Feng, Chemistry - A European Journal, 2015, 21(20), 7374-7378

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt; 0.5 - 1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 0.5 h, rt
1.3 Reagents: Water
リファレンス
A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation
Zhao, Yigang; Snieckus, Victor, Organic Letters, 2014, 16(2), 390-393

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
リファレンス
Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates
Hoque, Emdadul Md; Hassan, Mirja Mahamudul Md; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2021, 143(13), 5022-5037

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Versatile Cp*Rh(III)-Catalyzed Selective Ortho-Chlorination of Arenes and Heteroarenes
Lied, Fabian; Lerchen, Andreas; Knecht, Tobias; Mueck-Lichtenfeld, Christian; Glorius, Frank, ACS Catalysis, 2016, 6(11), 7839-7843

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 h, reflux; reflux → rt
リファレンス
Development of highly chemoselective bulky zincate complex, tBu4ZnLi2: design, structure, and practical applications in small-/macromolecular synthesis
Furuyama, Taniyuki; Yonehara, Mitsuhiro; Arimoto, Sho; Kobayashi, Minoru; Matsumoto, Yotaro; et al, Chemistry - A European Journal, 2008, 14(33), 10348-10356

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
リファレンス
Organoaluminum-Mediated Direct Cross-Coupling Reactions
Minami, Hiroki; Saito, Tatsuo; Wang, Chao; Uchiyama, Masanobu, Angewandte Chemie, 2015, 54(15), 4665-4668

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
リファレンス
Amide Effects in C-H Activation: Noncovalent Interactions with L-Shaped Ligand for meta Borylation of Aromatic Amides
Bisht, Ranjana; Hoque, Emdadul Md; Chattopadhyay, Buddhadeb, Angewandte Chemie, 2018, 57(48), 15762-15766

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
リファレンス
Rhodium-catalyzed direct coupling of benzothioamides with alkenes and alkynes through directed C-H bond cleavage
Yokoyama, Yuki; Unoh, Yuto; Bohmann, Rebekka Anna; Satoh, Tetsuya; Hirano, Koji; et al, Chemistry Letters, 2015, 44(8), 1104-1106

N-Diisopropyl 4-bromobenzamide Raw materials

N-Diisopropyl 4-bromobenzamide Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:79606-46-5)N-Diisopropyl 4-bromobenzamide
A864837
清らかである:99%/99%
はかる:5g/25g
価格 ($):174.0/551.0